N-Methyl vs. Des-Methyl Acetamide: Hydrogen Bond Donor Count and LogP Divergence
Compared to its direct des-methyl analog, 2-(pyrrolidin-3-yloxy)acetamide, the N-methyl substitution on the target compound reduces the hydrogen bond donor count by one (from 2 to 1, with the remaining donor on the pyrrolidine N–H) and increases lipophilicity. This single methyl group alters ligand efficiency indices and pharmacokinetic determinants before any biological assay is run [1][2]. The difference is quantifiable at the pre-screening level and is a key procurement decision point for structure-activity relationship (SAR) studies.
Des-methyl analog: HBD 2, XLogP3-AA −1.4
Δ HBD −1, Δ XLogP +0.6
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count and Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD Count: 1 (pyrrolidine N–H); XLogP3-AA: -0.8 |
| Comparator Or Baseline | 2-(pyrrolidin-3-yloxy)acetamide (des-methyl analog); HBD Count: 2; XLogP3-AA: -1.4 |
| Quantified Difference | Δ HBD Count: -1 (reduction); Δ XLogP3-AA: +0.6 log units (increased lipophilicity) |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11). This is a baseline chemical comparison, not assay-based. |
Why This Matters
The reduced HBD count of the target compound implies improved passive membrane permeability over the des-methyl analog, a critical factor when sourcing building blocks for CNS or intracellular target programs.
- [1] PubChem Compound Summary for CID 18337223, N-methyl-2-(pyrrolidin-3-yloxy)acetamide. National Center for Biotechnology Information (NCBI). Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 25138152, 2-(pyrrolidin-3-yloxy)acetamide. National Center for Biotechnology Information (NCBI). Accessed May 2026. View Source
